1-Quinoxalin-2-yl-piperidin-3-ol is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a bicyclic aromatic compound containing two nitrogen atoms, and its derivatives have been studied for various biological activities, including antimicrobial and anticancer properties. This specific compound features a piperidine moiety, which is known for its role in medicinal chemistry due to its ability to interact with biological targets.
The compound can be synthesized through various chemical reactions involving quinoxaline and piperidine derivatives. Research indicates that compounds of this nature are often explored for their potential therapeutic applications, particularly in the field of pharmaceuticals.
1-Quinoxalin-2-yl-piperidin-3-ol can be classified under the following categories:
The synthesis of 1-Quinoxalin-2-yl-piperidin-3-ol can be achieved through several methods, including:
A notable method involves using commercially available starting materials such as 2-nitroaniline, which undergoes a series of transformations including reduction and cyclization to form quinoxaline derivatives. These intermediates can then be reacted with piperidine derivatives to yield 1-Quinoxalin-2-yl-piperidin-3-ol.
The molecular structure of 1-Quinoxalin-2-yl-piperidin-3-ol consists of:
1-Quinoxalin-2-yl-piperidin-3-ol may participate in various chemical reactions typical for quinoxaline derivatives:
The reactivity of the compound is influenced by both the quinoxaline and piperidine rings, which can affect its interaction with other chemical species.
The mechanism of action for 1-Quinoxalin-2-yl-piperidin-3-ol, particularly in biological systems, may involve:
Research has shown that quinoxaline derivatives often exhibit activity against cancer cells and pathogens, suggesting that 1-Quinoxalin-2-yl-piperidin-3-ol may also possess similar properties.
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would typically be obtained through experimental characterization.
Research into this compound continues to evolve, focusing on its synthesis, biological activity, and potential therapeutic applications across multiple fields within medicinal chemistry.
1-Quinoxalin-2-yl-piperidin-3-ol represents a strategically designed hybrid molecule merging two privileged scaffolds in medicinal chemistry: the quinoxaline heterocycle and the piperidine ring system. This compound exemplifies contemporary approaches in rational drug design, where synergistic integration of distinct pharmacophoric elements aims to enhance biological activity, improve selectivity, and overcome limitations of simpler molecular frameworks. The quinoxaline moiety contributes planar aromatic characteristics conducive to π-π stacking interactions with biological targets, while the piperidine-3-ol subunit introduces a chiral center and three-dimensional structural diversity critical for optimizing target binding and pharmacokinetic properties. This molecular architecture positions 1-quinoxalin-2-yl-piperidin-3-ol as a promising candidate for exploration across multiple therapeutic domains, leveraging the established pharmacological profiles of its component heterocycles while generating novel structure-activity relationships [1] [6].
Quinoxaline-piperidine hybrids constitute an emerging class of bioactive compounds demonstrating significant therapeutic potential across diverse disease categories. The molecular synergy between these systems arises from complementary pharmacological properties:
Table 1: Biological Activities of Representative Quinoxaline-Piperidine Hybrids
Hybrid Structure | Reported Biological Activities | Key Findings | Reference |
---|---|---|---|
Pyrrolo[1,2-a]quinoxaline-piperidine | Sirt6 activation, anti-inflammatory, anti-SARS-CoV-2 | Compound 38 inhibited SARS-CoV-2 infection (EC₅₀ = 9.3 µM) and suppressed proinflammatory cytokines | |
Quinoxaline-piperidine ethers | Influenza virus inhibition | Demonstrated interference with early-middle stages of influenza virus replication | [1] |
Quinoxaline-2-carbonitrile-piperidine | Selective cytotoxicity under hypoxic conditions (anticancer) | Targeted solid tumor microenvironment | [3] |
2,3-Disubstituted quinoxaline-piperidine | Broad-spectrum antibacterial | Activity against Gram-positive and Gram-negative pathogens | [1] [3] |
The pharmacological versatility of these hybrids stems from the quinoxaline nucleus's ability to intercalate with biological macromolecules and the piperidine ring's capacity to confer favorable membrane permeability and engage in specific hydrogen-bonding interactions. Recent investigations highlight their effectiveness against challenging therapeutic targets, including viral pathogens like influenza and SARS-CoV-2, where compound 38 (a pyrrolo[1,2-a]quinoxaline derivative with a piperazinyl side chain) exhibited potent antiviral activity by potentially modulating host factors like Sirt6, a NAD⁺-dependent deacetylase involved in inflammation and viral replication [1] . Furthermore, derivatives such as quinoxaline-2-carbonitrile 1,4-dioxides demonstrate selective cytotoxicity against tumor cells under hypoxic conditions, exploiting the unique biochemistry of the tumor microenvironment [3]. The integration of the piperidine ring often enhances solubility and bioavailability compared to unsubstituted quinoxalines, addressing historical limitations of quinoxaline derivatives associated with poor pharmacokinetics and toxicity concerns like mutagenicity or photoallergic reactions [1] [3].
The piperidine-3-ol subunit within 1-quinoxalin-2-yl-piperidin-3-ol is a critical determinant of its physicochemical and pharmacological profile. This moiety exhibits distinct advantages over simple piperidine or planar heterocycles:
Table 2: Impact of Piperidine-3-ol Moiety on Molecular Properties
Property | Piperidine-3-ol Contribution | Biological Consequence |
---|---|---|
Stereochemistry | Introduction of chiral center(s) | Enables enantioselective target interactions; influences potency and selectivity |
Polar Surface Area (PSA) | Higher PSA (~40-50 Ų) compared to piperidine (~16 Ų) | Enhances water solubility and modulates membrane permeability |
Hydrogen Bonding Capacity | Acts as both H-bond donor (OH) and acceptor (N, OH) | Facilitates stronger and more specific binding to target proteins |
Conformational Flexibility | Pseudorotation of saturated ring; hydroxyl group orientation | Adaptability to diverse binding pockets; stabilization of bioactive conformers |
Dipole Moment | Increased polarity | Influences desolvation energy and binding kinetics |
The hydroxyl group at the 3-position transforms the piperidine ring from a primarily hydrophobic element into an amphiphilic scaffold capable of forming critical hydrogen bonds with biological targets. This significantly enhances binding affinity and specificity. Computational analyses comparing pyrrolidine (a related 5-membered ring), piperidine, and cyclopentane demonstrate that the nitrogen atom markedly increases polarity, dipole moment, and polar surface area (PSA), crucial for solubility and bioavailability. Piperidine-3-ol further amplifies these effects [4] [6]. The stereogenic center introduced by the chiral alcohol allows exploration of stereospecific interactions with enantioselective biological targets, a strategy regulated by FDA guidelines for optimizing therapeutic efficacy and safety. Conformationally, the saturated piperidine ring accesses energetically favorable "pseudorotamer" states, providing significant three-dimensional (3D) coverage that complements the planar quinoxaline system. This 3D shape is increasingly recognized as beneficial for target engagement and overcoming flat molecular complexity limitations associated with poor drug-likeness [4] [6]. Furthermore, the hydroxyl group serves as a synthetic handle for further derivatization (e.g., etherification, esterification, or hydrogen bond tuning), enabling medicinal chemists to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties and fine-tune activity [4] [6].
Quinoxaline derivatives have traversed a significant developmental pathway from early antimicrobial agents to contemporary multitarget therapeutic candidates, setting the stage for advanced hybrids like 1-quinoxalin-2-yl-piperidin-3-ol:
Early Antimicrobial Agents (1960s-1980s): The therapeutic potential of quinoxaline derivatives was first realized with the discovery of quinoxaline 1,4-dioxides. Natural products like iodinin (2-hydroxy-1,6-phenazinediol 5,10-dioxide), isolated from Chromobacterium iodinum, demonstrated notable antimicrobial properties as early as the 1940s [3]. Synthetic derivatives such as quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) and dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide) became clinically established broad-spectrum antibacterial agents in the Soviet Union during the 1970s. These agents paved the way for recognizing the quinoxaline nucleus as a valuable pharmacophore against infectious diseases [3].
Expansion into Antiparasitic and Anticancer Domains (1990s-2000s): Research broadened to explore derivatives for tuberculosis (e.g., compound 5 with promising antituberculosis activity), malaria, trypanosomiasis, and leishmaniasis [3]. Concurrently, the anticancer potential of quinoxalines gained traction. Compounds like echinomycin (a quinoxaline-containing natural product) demonstrated DNA-binding properties, albeit with significant toxicity. Synthetic efforts focused on derivatives like quinoxaline-2-carbonitrile 1,4-dioxides (e.g., compound 8), designed to exploit tumor hypoxia for selective activation and cytotoxicity [3]. The identification of quinoxaline-based kinase inhibitors and topoisomerase inhibitors further cemented their role in oncology research.
Modern Era: Targeted Hybrids and Multifunctional Agents (2010s-Present): Contemporary research emphasizes molecular hybridization and structure-based design. Quinoxaline-piperidine hybrids represent a key evolution, addressing limitations of early quinoxalines (e.g., solubility, toxicity) while enhancing target affinity and selectivity. The discovery of compounds like pyrrolo[1,2-a]quinoxaline-based Sirt6 activators (e.g., 35, 36, 38) exemplifies this trend. These molecules showcase multitarget potential, exhibiting potent anti-inflammatory effects (suppressing LPS-induced cytokines), significant anti-SARS-CoV-2 activity (e.g., 38, EC₅₀ = 9.3 µM), and anticancer properties (e.g., 36, inhibiting cancer cell colony formation) [1] . The incorporation of the piperidine ring, particularly substituted variants like piperidine-3-ol, has been instrumental in improving the drug-like properties and broadening the therapeutic scope beyond traditional areas. Recent synthetic advances, including green chemistry approaches (e.g., microwave-assisted synthesis, one-pot multicomponent reactions), facilitate the efficient generation of complex quinoxaline-piperidine libraries for biological evaluation [1] .
The historical trajectory underscores a shift from simple quinoxaline antibiotics to sophisticated, rationally designed hybrids like 1-quinoxalin-2-yl-piperidin-3-ol. These modern entities leverage the intrinsic bioactivity of quinoxalines while mitigating historical drawbacks through structural optimization, particularly the inclusion of saturated N-heterocycles such as piperidine-3-ol, positioning them as promising leads for future drug development against complex diseases including viral infections, cancer, and inflammatory disorders [1] [3] .
Table 3: Key Quinoxaline Derivatives in Drug Discovery History
Era | Representative Compounds | Primary Therapeutic Focus | Structural Notes & Advances |
---|---|---|---|
1960s-1980s | Iodinin, Quinoxidine, Dioxidine | Broad-spectrum Antibacterial | Early quinoxaline 1,4-dioxides; Established clinical utility |
1990s-2000s | Compound 5, Echinomycin analogs, Compound 8 | Antitubercular, Anticancer (DNA-binding, Hypoxia-targeting) | Introduction of specific substitutions (e.g., carbonitrile); Focus on mechanism |
2010s-Present | Pyrrolo[1,2-a]quinoxalines (e.g., 38), Quinoxaline-piperidine hybrids | Multitarget (Antiviral, Anti-inflammatory, Anticancer) | Hybrid architectures; Incorporation of solubilizing/aliphatic rings (Piperidine); Sirt6/NF-κB targeting |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3